(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: is a novel organic compound known for its unique chemical structure and versatile applications in various fields. The compound contains a chlorinated pyridine ring, a pyrrolidine moiety, and a phenyl-tetrahydropyran subunit, making it an intriguing subject for synthetic and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting with the formation of the chloropyridine ring. This can be achieved through electrophilic chlorination of pyridine. The intermediate product is then subjected to a nucleophilic substitution reaction with a pyrrolidinyl alcohol to form the (3-chloropyridin-4-yl)oxy-pyrrolidine fragment.
In the subsequent step, the pyrrolidin-1-yl moiety is coupled with 4-phenyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the final product. Common reagents for these transformations include chlorinating agents like thionyl chloride and activating agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial-scale production often involves optimized conditions to maximize yield and purity. Catalysts such as palladium on carbon (Pd/C) and continuous-flow reactors can be used to enhance reaction efficiency. Additionally, green chemistry approaches, including solvent-free reactions and the use of biodegradable reagents, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The pyrrolidinyl moiety can be oxidized to form corresponding N-oxides.
Reduction: The ketone group in the tetrahydropyran ring can be reduced to alcohols.
Substitution: The chloropyridine ring can undergo nucleophilic substitution with different nucleophiles.
Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Formation of N-oxides and hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Varies depending on the nucleophile used, often resulting in the formation of new functionalized pyrrolidinyl rings.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules due to its unique structural features.
Biology: In biological research, it is investigated for its potential activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the fields of oncology and neurology.
Industry: Industrially, the compound is explored for its potential use in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interaction with specific molecular targets. The compound binds to particular enzyme active sites or receptor proteins, modulating their activity. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects in various diseases.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone stands out due to its distinct combination of a chlorinated pyridine ring and a phenyl-tetrahydropyran subunit, providing a balance of hydrophobic and hydrophilic properties.
List of Similar Compounds:(3-chloropyridin-4-yloxy)ethylamine: Lacks the pyrrolidin-1-yl and phenyl-tetrahydropyran groups.
1-(4-phenyltetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide: Has a similar pyrrolidine-phenyl-tetrahydropyran structure but lacks the chloropyridine group.
3-(4-chlorophenyl)-4-phenylpyrrolidine: Lacks the tetrahydropyran structure and has different substitution patterns.
And there you go—a peek into the remarkable world of This compound . Got any other curious compounds in mind?
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c22-18-14-23-10-6-19(18)27-17-7-11-24(15-17)20(25)21(8-12-26-13-9-21)16-4-2-1-3-5-16/h1-6,10,14,17H,7-9,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPVRFSGBBUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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